2-Amino-4-methylpyridine

描述

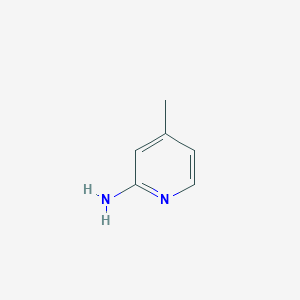

2-Amino-4-methylpyridine (C₆H₈N₂) is a heterocyclic compound characterized by a pyridine ring substituted with an amino (-NH₂) group at position 2 and a methyl (-CH₃) group at position 2. It is a versatile building block in organic synthesis and materials science, widely used in pharmaceuticals, agrochemicals, and coordination chemistry . Key properties include:

- Molecular weight: 108.14 g/mol .

- Melting point: 97–101°C .

- Solubility: Soluble in water (41 mg/mL at 20°C), alcohols, chloroform, and DMF .

Its pharmacological significance stems from its potent inhibition of inducible nitric oxide synthase (iNOS/NOSII), with an IC₅₀ of 6 nM in murine macrophages, demonstrating high selectivity over other NOS isoforms (e.g., 40 nM for human NOSII and 100 nM for NOSI/NOSIII) .

准备方法

合成路线和反应条件

氨基吡啶可以通过几种方法合成。一种常见的方法包括用氨与2-氯吡啶反应,然后进行甲基化。 另一种方法包括在催化剂存在下,用氢还原2-硝基-4-吡啶 .

工业生产方法

在工业环境中,氨基吡啶是通过2-硝基-4-吡啶的催化加氢制备的。 此过程涉及在高压和高温条件下使用金属催化剂,例如钯或铂 .

化学反应分析

反应类型

氨基吡啶会发生各种化学反应,包括:

氧化: 氨基吡啶可以被氧化形成吡啶甲酸衍生物。

还原: 2-硝基-4-吡啶中的硝基可以被还原形成氨基吡啶。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用钯或铂催化剂存在下的氢气。

取代: 卤代烷烃和酰氯等试剂用于取代反应.

主要生成物

氧化: 吡啶甲酸衍生物。

还原: 从2-硝基-4-吡啶制备的氨基吡啶。

取代: 各种取代的吡啶衍生物.

科学研究应用

氨基吡啶在科学研究中有着广泛的应用:

化学: 它被用作合成各种有机化合物的构建单元,包括药物和农用化学品。

生物学: 氨基吡啶衍生物因其潜在的生物活性而受到研究,例如抗菌和抗癌特性。

医学: 它被用于开发针对特定酶和受体的药物。

作用机制

氨基吡啶的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。例如,氨基吡啶衍生物已被证明可以抑制某些酶的活性,从而导致各种生物学效应。 确切的途径和分子靶标取决于特定的衍生物及其预期应用 .

相似化合物的比较

Comparison with Structural Analogs

Pyridine Derivatives with Substituted Aromatic Rings

Compounds synthesized in and feature chloro, nitro, and substituted phenyl groups, leading to distinct physical and biological properties:

Key Observations :

- Increased molecular weight and melting points in analogs correlate with bulkier substituents (e.g., phenyl, nitro groups) .

- Antimicrobial activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) show enhanced activity against bacterial strains .

Position-6 Substituted Analogues

and describe this compound derivatives modified at position 6, impacting pharmacological activity:

Key Observations :

- Fluorinated analogs (e.g., Compound 9) are radiolabeled for imaging iNOS activation in vivo, expanding diagnostic applications .

- Thioether-containing derivatives (e.g., Compound 33) serve as intermediates for further functionalization .

Comparison with Other NOS Inhibitors

This compound exhibits superior potency and selectivity compared to classical NOS inhibitors:

Key Observations :

- Higher potency: this compound’s IC₅₀ is ~1,000x lower than L-NMMA .

- Species-specific activity: Retains potency in murine models but shows reduced efficacy in human recombinant NOSII .

生物活性

2-Amino-4-methylpyridine (2-AMP) is an organic compound with significant biological activity, particularly as an inhibitor of nitric oxide synthase (NOS). This article explores its mechanisms of action, pharmacological effects, and potential applications based on diverse research findings.

This compound belongs to the class of aminopyridines, characterized by an amino group attached to a pyridine ring. Its chemical structure is represented as follows:

- Molecular Formula: CHN

- Molecular Weight: 108.14 g/mol

Inhibition of Nitric Oxide Synthase

The primary biological activity of 2-AMP is its role as a potent inhibitor of inducible nitric oxide synthase (iNOS) . Research indicates that:

- In vitro Studies: 2-AMP exhibits competitive inhibition of NOS II derived from mouse RAW 264.7 cells with an IC50 value of 6 nM. This inhibition is less potent on human recombinant NOS II (IC50 = 40 nM) and even less on NOS I and III (IC50 = 100 nM) .

- In vivo Studies: When administered intravenously in conscious rats, it inhibited the rise in plasma nitrate induced by lipopolysaccharide (LPS), demonstrating a selective action for NOS II over NOS III with a selectivity ratio of approximately 6.9 .

Impact on Nitric Oxide Production

The inhibition of NOS II leads to reduced production of nitric oxide (NO), which plays a critical role in various physiological processes including vasodilation and immune response. The competitive nature of 2-AMP's inhibition suggests that it can effectively modulate NO levels under pathological conditions such as inflammation .

Case Studies and Clinical Applications

- Inflammatory Response Modulation:

- Potential Use in Radiopharmaceuticals:

Comparative Biological Activity

A comparative analysis of various inhibitors shows that while 2-AMP is highly selective for iNOS, other compounds like NG-monomethyl-L-arginine (L-NMMA) and N6-iminoethyl-L-lysine (L-NIL) exhibit broader inhibition profiles across different NOS isoforms. This selectivity may enhance its therapeutic potential by minimizing off-target effects .

| Compound | IC50 (nM) | Selectivity for iNOS |

|---|---|---|

| This compound | 6 | High |

| Human recombinant NOS II | 40 | Moderate |

| Human recombinant NOS I/III | 100 | Low |

| NG-monomethyl-L-arginine | 3000 | Non-selective |

常见问题

Basic Questions

Q. What are the common synthetic routes for 2-Amino-4-methylpyridine and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:

- Stepwise alkylation and fluorination : Starting with intermediates like compound 35, sequential reactions with di-tert-butyl dicarbonate, methanesulfonyl chloride, and [18F]fluoride yield radiolabeled analogues (68–83% yields) .

- Bromination : this compound can be brominated using fuming sulfuric acid and bromine at 0°C to produce 3,5-dibromo derivatives (54% yield), useful for IL-8 receptor antagonist synthesis .

- Cross-coupling : Negishi cross-coupling strategies with organozinc reagents enable large-scale synthesis of methyl-substituted bipyridines from this compound precursors .

Q. How is the purity and structural integrity of this compound confirmed in research settings?

- Methodological Answer : Analytical techniques include:

- Reverse-phase HPLC : Used to verify radiochemical purity (>99.9%) and specific activity (e.g., 2,160 ± 1,660 mCi/μmol for [18F]9) .

- LC-MS (ESI) : Confirms molecular weight and intermediate structures (e.g., Waters ZQ 4000 system with C18 columns) .

- Elemental analysis or TLC : Validates purity (>95%) for non-radioactive compounds .

Q. What are the solubility and stability considerations for this compound in experimental protocols?

- Methodological Answer :

- Solubility : Freely soluble in DMF, water, and lower alcohols; poorly soluble in petroleum ether .

- Stability :

- In vitro : Stable in heparinized whole blood for >2 hours (ethanol precipitation and radio-TLC analysis) .

- In vivo : Rapid metabolism observed in rats (plasma half-life <30 minutes), requiring cold-chain storage to prevent degradation .

Advanced Research Questions

Q. What methodologies are used to assess the inhibitory activity of this compound against nitric oxide synthase (NOS) isoforms?

- Methodological Answer :

- Enzyme assays :

- NOS inhibition : Recombinant iNOS, eNOS, and nNOS are incubated with 0.1 μCi [3H]arginine in 96-well plates. Reactions are quenched with yttrium-silicate SPA beads, and IC50 values are calculated using Kaleidagraph software (e.g., 6 nM for murine iNOS vs. 40 nM for human iNOS) .

- Selectivity : Calcium/calmodulin is added for eNOS/nNOS activation, while iNOS assays omit these cofactors to mimic inducible conditions .

- Western blot : Validates iNOS expression in LPS-treated mouse lung tissues .

Q. How can radiolabeled analogues of this compound be synthesized for in vivo imaging studies?

- Methodological Answer :

- Radiolabeling :

Fluorine-18 incorporation : [18F]Fluoride is reacted with precursor compounds (e.g., mesylate intermediates) in acetonitrile, followed by HPLC purification (120-minute process) .

Quality control : Radiochemical purity (>99%) is confirmed via co-elution with non-radioactive standards using radio-HPLC .

- In vivo PET imaging : Radiolabeled compounds (~50 μCi dose) are injected into LPS-treated mice, with biodistribution quantified via gamma counting of dissected tissues .

Q. What strategies improve the selectivity of this compound derivatives for inducible NOS (iNOS) over other isoforms?

- Methodological Answer :

- Chiral linkers : Proline-derived chiral linkers orient the compound to interact uniquely with Glu592 and heme propionate in nNOS, reducing off-target effects .

- Substituent optimization : Trifluoromethyl or methoxy groups at specific positions enhance iNOS binding affinity while sterically hindering eNOS/nNOS active sites .

Q. How are in vivo biodistribution and metabolic stability of this compound derivatives evaluated?

- Methodological Answer :

- Biodistribution studies :

LPS-induced inflammation : Mice are pre-treated with LPS to upregulate iNOS. Radiolabeled compounds are injected, and %ID/g (percentage injected dose per gram) is measured in organs at 5–120 minutes post-injection .

Blocking studies : Co-administration of iNOS inhibitors (e.g., 1400W) reduces radiotracer uptake in inflamed tissues, confirming target specificity .

- Metabolic stability : Plasma samples are centrifuged, treated with acetonitrile, and analyzed via radio-TLC/HPLC to quantify parent compound vs. metabolites .

属性

IUPAC Name |

4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGLBZRQYOWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044720 | |

| Record name | 4-Methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-34-1 | |

| Record name | 2-Amino-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-4-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394N1Z644H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。